molecular formula C16H18N2O3 B2468519 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034319-46-3

4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2468519
CAS No.: 2034319-46-3
M. Wt: 286.331
InChI Key: OLSUSEJTHDCKOG-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide is a chemical compound with potential therapeutic and industrial applications. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a methoxy-substituted benzaldehyde and a methyl-substituted pyridine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in an organic solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension and angina.

    Nifedipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

Uniqueness

What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and therapeutic potential. The presence of the methoxy and phenethyl groups can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-11-13(14(21-2)10-15(18)19)16(20)17-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSUSEJTHDCKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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